Cumyluron

Overview

Description

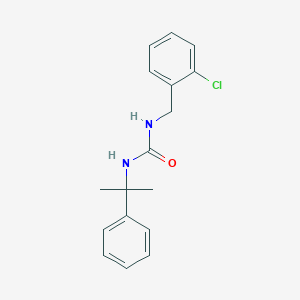

Cumyluron is a chemical compound with the IUPAC name 1-(2-chlorobenzyl)-3-(1-methyl-1-phenylethyl)urea . It is also known by its Chinese name 二苯隆, French name cumyluron (n.m.), and Russian name кумилурон .

Synthesis Analysis

The synthesis of Cumyluron involves the reaction of substituted benzylamine with benzyl isocyanate . The analytical method for Cumyluron in water and soil has been validated using LC-MS/MS .

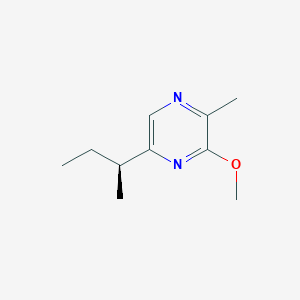

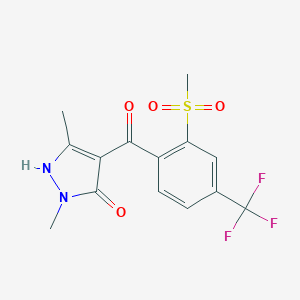

Molecular Structure Analysis

Cumyluron has a molecular formula of C17H19ClN2O . Its average mass is 302.799 Da and its monoisotopic mass is 302.118591 Da .

Chemical Reactions Analysis

Cumyluron is analyzed using Liquid Chromatography with tandem Mass Spectrometry detection (LC-MS/MS) . The analytical method is designed for the quantitative determination of Cumyluron in water at the stated LOQ of 0.100 μg/L .

Physical And Chemical Properties Analysis

Cumyluron is a white, odorless, crystalline solid . It has a density of 1.2±0.1 g/cm³, a boiling point of 503.0±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its molar refractivity is 85.9±0.3 cm³ .

Scientific Research Applications

Herbicide for Bermudagrass

Cumyluron is used as a herbicide for controlling annual bluegrass in hybrid bermudagrass putting greens . It has been found to be safe for application on both dormant and actively growing bermudagrass greens . Cumyluron does not cause more than 30% injury or delay in the green coverage of hybrid bermudagrass .

Control of Annual Bluegrass

Cumyluron is reported to control annual bluegrass both pre-emergence (PRE) and post-emergence (POST) . It is considered more effective than currently available herbicides like bensulide and bensulide plus oxadiazon for PRE annual bluegrass control and seedhead suppression on golf putting greens .

Use in Creeping Bentgrass

Cumyluron is used for pre-emergence control of annual bluegrass in creeping bentgrass putting greens . It does not significantly injure creeping bentgrass putting green turf, reduce quality, or reduce the normalized difference vegetative index (NDVI) .

Seedhead Suppression

Methiozolin and Cumyluron have been found to suppress annual bluegrass seedhead effectively . Methiozolin reduces annual bluegrass seedhead cover by at least 85% 1 month after spring treatments .

Safe for Use in Various Conditions

Cumyluron can be applied anytime during late winter or spring, and it does not cause significant damage to the turf . It is safe for use in various conditions and does not cause transient phytotoxicity .

Use in New Creeping Bentgrass Greens

Studies have been conducted to evaluate the effective timing and total active ingredient of cumyluron required to provide effective pre-emergence control of annual bluegrass in new creeping bentgrass putting greens .

Mechanism of Action

Target of Action

Cumyluron is a urea herbicide . The specific target of Cumyluron is currently unknown . It is mainly used for the control of creeping grasses .

Mode of Action

It is known to control annual bluegrass and some other grassy weeds endemic to hybrid bermudagrass greens .

Pharmacokinetics

It is moderately toxic to fish but less so to birds . Cumyluron is moderately toxic to mammals via the oral route . There is some evidence to suggest it is a possible human carcinogen .

Result of Action

Cumyluron’s primary action is to control grasses, particularly annual bluegrass . .

Action Environment

Cumyluron’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been found that Cumyluron is rapidly eliminated from the brackish water bivalve Corbicula japonica within the first few days of the depuration phase . The elimination rate decreases over time, and radioactivity (approximately 001ppm) was detected in all tissues of the bivalve even on Day 42 of the depuration phase . This suggests that environmental factors such as the presence of other organisms can influence the action and efficacy of Cumyluron.

Safety and Hazards

Cumyluron can cause eye irritation and is harmful if swallowed . Prolonged or repeated exposure can cause damage to the liver, blood, and kidneys . It is recommended to wash off immediately with soap and plenty of water in case of skin contact, and to rinse cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c1-17(2,14-9-4-3-5-10-14)20-16(21)19-12-13-8-6-7-11-15(13)18/h3-11H,12H2,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNOULHXXDFBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052862 | |

| Record name | Cumyluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cumyluron | |

CAS RN |

99485-76-4 | |

| Record name | Cumyluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99485-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumyluron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099485764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumyluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H75W2NPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.